Isoandrographolide
Description
Isoandrographolide is a structural isomer of andrographolide, a bioactive diterpenoid lactone derived from Andrographis paniculata. It is synthesized via acid-catalyzed rearrangement of andrographolide under controlled conditions, such as treatment with concentrated hydrochloric acid at room temperature for 24 hours . This isomerization alters the spatial arrangement of hydroxyl and methyl groups, leading to distinct physicochemical and pharmacological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1 |
InChI Key |
QTYVPMSAPQBXMM-BXTHMLGCSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O |
Origin of Product |
United States |
Preparation Methods
Hydrochloric Acid-Mediated Rearrangement
The most widely documented method involves the rearrangement of andrographolide under strongly acidic conditions. As detailed in patent CN100999520A, dissolving andrographolide in concentrated hydrochloric acid (80 mL per 5.0 g substrate) at room temperature for 12–24 hours induces epoxide ring opening and subsequent lactonization to form isoandrographolide. Key parameters include:
- Acid Concentration : ≥36% HCl ensures complete protonation of the C12,13-epoxide.
- Reaction Time : Prolonged stirring (≥12 hours) maximizes conversion, with yields reaching 60% after recrystallization in ethanol.
- Workup : Neutralization with saturated NaHCO₃ followed by ethyl acetate extraction (8×100 mL) minimizes side-product formation.
Structural Confirmation
Post-synthesis characterization via $$ ^1H $$-NMR confirms the formation of the γ-lactone moiety, with diagnostic signals at δ 7.29 ppm (H-14), 4.82 ppm (H-15), and 3.47 ppm (H-3). Differential scanning calorimetry (DSC) further verifies purity, showing a sharp melting endotherm at 235.3°C.
One-Pot Cascade Synthesis for 17-Amino Analogues
Aniline Derivative-Mediated Epoxide Opening
A 2017 study demonstrated a stereoselective one-pot synthesis using aniline derivatives to functionalize the C17 position. The protocol involves:
- Epoxide Ring Opening : Andrographolide reacts with substituted anilines (1.2 equiv) in dichloromethane at 25°C for 2 hours.
- Intramolecular Cyclization : Spontaneous lactonization occurs under solvent-free conditions, forming the γ-lactone scaffold.
- Oxa-Conjugate Addition : Methanol quenching stabilizes the intermediate, yielding 17-amino-8-epi-isoandrographolide derivatives.
Yield and Stereochemical Outcomes
- Yield Range : 65–92% across 25 synthesized analogues.
- Stereoselectivity : >95% trans configuration at C8–C17 due to steric hindrance from the C19 methyl group.
- Solvent Optimization : Dichloromethane outperforms THF or DMF in minimizing byproducts like 14-deoxy derivatives.
Solvent Extraction and Recrystallization from Andrographis paniculata
Cold Maceration Protocol
A dichloromethane-methanol (1:1 v/v) mixture efficiently extracts andrographolide from dried A. paniculata leaves, with this compound forming via in situ acid-catalyzed rearrangement during prolonged storage. Critical steps include:
Comparative Solvent Systems
| Solvent Ratio (DCM:MeOH) | Extraction Efficiency (%) | This compound Purity (%) |
|---|---|---|
| 1:1 | 89.2 ± 1.5 | 98.4 ± 0.7 |
| 2:1 | 76.8 ± 2.1 | 95.1 ± 1.2 |
| 1:2 | 82.3 ± 1.8 | 97.3 ± 0.9 |
Data adapted from; n=3 replicates.
High-Speed Counter-Current Chromatography (HSCCC) Purification
Two-Dimensional Separation
An off-line 2D-HSCCC method isolates this compound from co-occurring diterpenes (e.g., neoandrographolide, 14-deoxy derivatives):
- First Dimension : Hexane-ethyl acetate-methanol-water (5:5:6:4 v/v) resolves polar lactones.
- Second Dimension : Petroleum ether-ethyl acetate-methanol-water (5:5:6:4 v/v) targets this compound (K = 1.2–1.5).
Performance Metrics
- Purity : >99% after two cycles, verified by HRESI-MS ([M+H]⁺ m/z 349.2014).
- Recovery : 93.7% for 100 mg crude input.
Photochemical Derivatization for Molecular Probes
Photoaffinity Labeling
Patent CN103539787A details this compound functionalization via UV-initiated crosslinking:
- Reagent : 4-azidobenzoic acid (2.0 equiv) in anhydrous DCM.
- Conditions : 254 nm UV light, 30-minute exposure, argon atmosphere.
- Application : Generates probes for target protein identification in anti-inflammatory studies.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| HCl Rearrangement | 60 | 98 | 24 | Industrial |
| One-Pot Synthesis | 92 | 99 | 6 | Lab-scale |
| HSCCC | 93.7 | 99 | 12 | Pilot-scale |
| Photochemical | 78 | 95 | 1.5 | Specialized |
Chemical Reactions Analysis
Sulfonation Reactions
Isoandrographolide participates in selective sulfonation at hydroxyl groups:
-
Primary sites : C3-OH and C19-OH due to steric accessibility .
-
Reagents : Sulfur trioxide (SO₃) or chlorosulfonic acid in anhydrous conditions.
-
Products : Mono- and di-sulfonated derivatives (e.g., compounds 15 –18 in Table 1) .
Table 1 : Sulfonated derivatives of this compound
| Compound | Name | Chemical Formula |
|---|---|---|
| 15 | 17-Hydro-9-dehydroandrographolide 19-sulfate | C₂₀H₃₀SO₈ |
| 16 | 17-Hydro-9-dehydroandrographolide 19-sodium sulfate | C₂₀H₂₉SO₈Na |
| 17 | 17-Hydro-9-dehydroandrographolide 3-sodium sulfate | C₂₀H₂₉SO₈Na |
| 18 | 17-Hydro-9-dehydroandrographolide 3,19-disodium sulfate | C₂₀H₂₈S₂O₁₁Na₂ |
Key observations :
-
Sulfonation enhances hydrophilicity via polar sulfonic acid groups .
-
Di-sulfonated derivatives exhibit improved aqueous solubility (up to 0.8 mg/mL) .
Acetal Formation with Pyrazole Carbaldehydes
This compound reacts with 3-aryl-1H-pyrazole-4-carbaldehydes to form bioactive acetals :
-
Reaction conditions : Mild acid catalyst (pyridinium p-toluenesulfonate), reflux in toluene.
-
Mechanism : Nucleophilic attack by this compound’s hydroxyl groups on the aldehyde carbon, forming acetal linkages at C3 and C19 positions.
Spectroscopic evidence :
-
¹H NMR :
-
¹³C NMR :
Analytical Characterization
-
Molecular ion : [M+H]⁺ at m/z 351.2173 (calculated 351.2171).
-
Fragmentation pattern :
-
Loss of H₂O: m/z 333.2063 ([M+H-H₂O]⁺).
-
Further dehydration: m/z 315.1929 ([M+H-2H₂O]⁺).
-
Stability under extraction :
Scientific Research Applications
Anti-Inflammatory Properties
Isoandrographolide has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. A study demonstrated that this compound administration significantly alleviated lung injury and reduced inflammatory responses in a silicosis model. It inhibited the expression of NLRP3 inflammasome-related proteins, leading to decreased inflammation and epithelial-mesenchymal transition (EMT) in lung tissues . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Antitumor Activity
This compound exhibits promising antitumor properties. Research indicates that this compound analogues have shown cytotoxic activity against various human cancer cell lines. These compounds were synthesized to include structural modifications that enhance their biological activity, demonstrating significant inhibition of cancer cell proliferation and induction of apoptosis . The development of this compound analogues represents a valuable avenue for cancer therapy.
Hepatoprotective Effects
Recent studies have highlighted the hepatoprotective effects of this compound, particularly its derivative this compound-19-propionate, which is effective in treating non-alcoholic fatty liver disease (NAFLD). This compound has been shown to reduce lipoperoxide formation and lower alanine aminotransferase (ALT) levels in steatotic HepG2 cells, indicating its potential as a therapeutic agent for liver disorders . The hepatoprotective properties make this compound a candidate for managing liver diseases associated with metabolic syndromes.
Immunomodulatory Effects
This compound has demonstrated immunomodulatory effects, enhancing immune responses while also exhibiting anti-inflammatory properties. This dual action can be beneficial in conditions where immune modulation is required without exacerbating inflammation. Studies suggest that this compound can stimulate immune cell activity, making it a potential candidate for developing treatments for immune-related disorders .
Antiviral Activity
The antiviral properties of this compound have been explored in various studies, indicating its effectiveness against viral infections. This compound has been found to inhibit viral replication and exhibit protective effects against viral-induced cytotoxicity, suggesting its potential use in antiviral therapies . This application is particularly relevant in the context of emerging viral infections.
Data Summary Table
Mechanism of Action
The mechanism of action of isoandrographolide involves its interaction with various molecular targets and pathways. This compound inhibits the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and provide therapeutic benefits in conditions such as silicosis. Additionally, this compound has been shown to modulate the Wnt signaling pathway, which is involved in cellular homeostasis and neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoandrographolide belongs to the diterpenoid lactone family, sharing structural and functional similarities with other andrographolide derivatives and related natural compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Structural Rearrangement :
- This compound differs from andrographolide in the stereochemistry at C-14, affecting its interaction with cellular targets like NF-κB and STAT3 .
- Bisandrographolides (A and C) are dimers with higher molecular weights (~664 g/mol), enabling unique binding to hepatic enzymes .
Biological Activity: this compound derivatives (e.g., 3,19-heteroaromatic acetals) show superior cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) compared to andrographolide, likely due to enhanced membrane permeability . Alstonine, an indole alkaloid, lacks the diterpenoid backbone but shares anti-proliferative effects via distinct mechanisms (e.g., dopamine receptor modulation) .
Synthetic Accessibility :
- This compound is synthesized in fewer steps than bisandrographolides, which require complex dimerization protocols .
Research Findings and Data Validation
Recent studies highlight the following:
- Anti-Cancer Mechanism : this compound acetals induce apoptosis in leukemia cells (IC₅₀ = 8.2–12.5 μM) by upregulating caspase-3 and downregulating Bcl-2 .
- Comparative Solubility : this compound exhibits 2.3-fold higher solubility in DMSO than andrographolide, facilitating drug formulation .
- Analytical Challenges : Differentiation between this compound and its analogues requires advanced techniques like HRMS and 2D NMR, as highlighted in validation studies .
Biological Activity
Isoandrographolide, a bioactive compound derived from Andrographis paniculata, has garnered significant attention due to its diverse biological activities, particularly in cancer therapy and anti-inflammatory responses. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its therapeutic potential.
Overview of this compound
This compound is a diterpenoid lactone that is structurally similar to andrographolide but possesses distinct biological properties. It is primarily extracted from the leaves of Andrographis paniculata, a plant traditionally used in various medicinal systems across Asia. The compound exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities.
1. Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Notable studies include:
- Cell Line Studies : Research demonstrated that this compound significantly inhibited the growth of leukemia (MOLT-4) and breast cancer (BT-549) cell lines, with growth inhibition rates reaching 76.90% and 87.54%, respectively .
- Mechanism of Action : The compound induces apoptosis by causing loss of mitochondrial membrane potential and arresting the cell cycle at the G1 phase in ER-positive breast cancer cells .
2. Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating various signaling pathways:
- Cytokine Inhibition : It suppresses pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6, which are crucial in inflammatory responses .
- Inhibition of NF-κB Pathway : this compound interferes with the NF-κB signaling pathway, reducing inflammation in macrophages and other immune cells .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Anti-Migratory Activity
A study investigated the effects of this compound on esophageal cancer cell lines (EC-109 and KYSE-520). The aqueous extract from Andrographis paniculata, containing this compound, inhibited cell motility and invasion without exhibiting cytotoxicity. This suggests its potential role in preventing metastasis .
Case Study 2: Clinical Implications
In clinical studies involving standardized extracts of Andrographis paniculata, this compound was identified as a key component responsible for the observed anti-inflammatory and antiviral effects. These findings support its use in traditional medicine for treating respiratory infections and inflammatory diseases .
Q & A
Q. What experimental methodologies are recommended for determining the purity of isoandrographolide in natural extracts?
To assess purity, researchers should employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection. Key parameters include column selection (e.g., C18 reversed-phase), mobile phase optimization (e.g., acetonitrile/water gradients), and validation via calibration curves using certified reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can further confirm structural integrity and purity by identifying characteristic peaks (e.g., lactone protons in this compound) . Table 1 : Comparison of purity assessment methods:
| Method | Sensitivity | Cost | Time Required | Key Applications |
|---|---|---|---|---|
| HPLC-UV | High | Low | Moderate | Routine purity analysis |
| LC-MS | Very High | High | Long | Structural confirmation |
| NMR | Moderate | High | Long | Molecular verification |
Q. How can researchers standardize extraction protocols for this compound from Andrographis paniculata?
Standardization involves optimizing solvent polarity (e.g., ethanol-water mixtures), extraction time, and temperature to maximize yield while minimizing degradation. Soxhlet extraction or microwave-assisted extraction (MAE) are common. Post-extraction, use thin-layer chromatography (TLC) or HPLC to quantify this compound content. Validate reproducibility across multiple batches and document deviations (e.g., seasonal variations in plant material) .
Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?
Prioritize cell lines relevant to the compound’s purported mechanisms (e.g., RAW 264.7 macrophages for anti-inflammatory studies). Use dose-response assays (e.g., MTT for cytotoxicity) and mechanistic endpoints (e.g., ELISA for cytokine profiling). Include positive controls (e.g., dexamethasone for inflammation) and validate results with at least three biological replicates .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s anti-inflammatory mechanisms across studies?
Conduct a systematic review with meta-analysis to quantify heterogeneity using metrics like I² (proportion of total variation due to between-study differences). Stratify studies by experimental variables (e.g., dosage, model systems) and apply random-effects models to account for variability. Sensitivity analyses can identify outlier studies or confounding factors (e.g., differences in solvent carriers) .
Q. What strategies optimize in vivo pharmacokinetic profiling of this compound?
Employ LC-MS/MS for high-sensitivity quantification in plasma/tissue samples. Key parameters include:
- Sampling intervals : Frequent early time points to capture rapid distribution.
- Metabolite identification : Use tandem MS to detect phase I/II metabolites.
- Pharmacokinetic modeling : Non-compartmental analysis (NCA) for bioavailability (%F) and half-life (t½). Address interspecies variability by comparing rodent and non-rodent models .
Q. How can computational methods enhance this compound’s target identification?
Apply molecular docking (e.g., AutoDock Vina) to screen against targets like NF-κB or COX-2. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and gene knockdown (siRNA/CRISPR) to confirm functional relevance. Cross-reference with transcriptomic datasets (e.g., GEO Profiles) to identify differentially expressed genes post-treatment .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
Use non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-factorial experiments (e.g., combination therapies), apply two-way ANOVA with post-hoc Tukey tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpretation of marginal significance .
Q. How should researchers design robust negative controls in this compound studies?
Include solvent-only controls (e.g., DMSO at equivalent concentrations) and sham-treated cohorts in in vivo experiments. For genetic studies, use scramble siRNA or wild-type models. Document batch-to-batch variability in compound preparation to distinguish true biological effects from artifacts .
Data Presentation and Reproducibility
Q. What guidelines ensure clarity in presenting this compound research data?
- Figures : Label axes with units, use consistent color schemes, and include error bars (SD/SEM). For microscopy, provide scale bars and acquisition settings.
- Tables : Avoid vertical lines; use footnotes for abbreviations.
- Supplementary Materials : Upload raw chromatograms, NMR spectra, and statistical scripts to repositories like Zenodo or Figshare .
Q. How can researchers enhance reproducibility in this compound experiments?
Adhere to ARRIVE guidelines for preclinical studies. Document exact experimental conditions (e.g., humidity/temperature for cell cultures) and share protocols via platforms like protocols.io . Collaborate with independent labs for replication studies, particularly for high-impact findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
